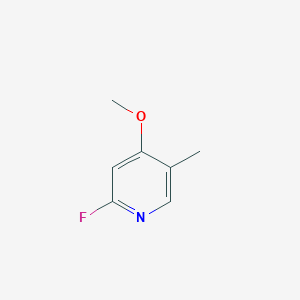
2-Fluoro-4-methoxy-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxy-5-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-5-methylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 2-amino-5-methylpyridine can be converted into 2-fluoro-5-methylpyridine via diazotization followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. The use of complex fluorinating agents such as Selectfluor® has been reported to be effective in the synthesis of substituted fluoropyridines .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-methoxy-5-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methoxy-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Fluorinated pyridines are often used in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound’s stability and biological activity make it a valuable intermediate in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-methoxy-5-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its potency and selectivity. The methoxy and methyl groups can also influence the compound’s lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-methoxypyridine
- 4-Fluoro-2-methoxypyridine
Uniqueness
2-Fluoro-4-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its reactivity and stability compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C7H8FNO |
|---|---|
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
2-fluoro-4-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
Clave InChI |
GFCLRIMYKBGMRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















